Genotype 1b Potency: Paritaprevir Dihydrate EC50 of 0.21 nM vs. Comparator Protease Inhibitors
Paritaprevir dihydrate demonstrates an EC50 of 0.21 nM against HCV genotype 1b in stable replicon assays . This potency is comparable to glecaprevir (0.21-4.6 nM range across genotypes) but exceeds grazoprevir (0.5 nM against 1b) and voxilaprevir (1.9-6.6 nM across genotypes) [1][2]. Notably, paritaprevir dihydrate is 71-fold more potent than the linear protease inhibitor telaprevir against genotype 1b (telaprevir EC50 ≈15 nM) [3].
| Evidence Dimension | Antiviral potency (EC50) against HCV genotype 1b replicon |
|---|---|
| Target Compound Data | 0.21 nM |
| Comparator Or Baseline | Grazoprevir: 0.5 nM; Voxilaprevir: 1.9-6.6 nM; Telaprevir: ≈15 nM |
| Quantified Difference | Paritaprevir is 2.4-fold more potent than grazoprevir; >9-fold more potent than voxilaprevir; 71-fold more potent than telaprevir |
| Conditions | Stable HCV subgenomic replicon assays in Huh-7 derived cells |
Why This Matters
The sub-nanomolar potency against genotype 1b makes paritaprevir dihydrate a critical reference standard for high-sensitivity inhibition studies and resistance profiling in the most prevalent HCV genotype worldwide.
- [1] Ng TI, Tripathi R, Reisch T, et al. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir. Antimicrob Agents Chemother. 2017;62(1):e01620-17. View Source
- [2] Gilead Sciences. Voxilaprevir (GS-9857) Datasheet. EC50 values against HCV replicons containing NS3 from genotypes 1-6. View Source
- [3] Lin C, Kwong AD, Perni RB. Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease. Infect Disord Drug Targets. 2006;6(1):3-16. View Source
